Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 131781-54-9
VCID: VC5296841
InChI: InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C
Molecular Formula: C13H15NO3
Molecular Weight: 233.267

Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

CAS No.: 131781-54-9

Cat. No.: VC5296841

Molecular Formula: C13H15NO3

Molecular Weight: 233.267

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate - 131781-54-9

Specification

CAS No. 131781-54-9
Molecular Formula C13H15NO3
Molecular Weight 233.267
IUPAC Name ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
Standard InChI InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15)
Standard InChI Key GRSVXVJUZBUDFK-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . Key structural features include:

  • A tetrahydroquinoline core with a partially saturated six-membered ring.

  • A ketone group at position 2, contributing to electrophilic reactivity.

  • A geminal methyl and ethyl ester group at position 3, creating steric and electronic effects.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
Density1.23 g/cm³ (estimated)
Boiling Point320–325°C (predicted)
SolubilitySoluble in polar organic solvents (e.g., ethanol, DCM)

The compound’s stereochemistry and conformation have been studied via X-ray crystallography in related tetrahydroquinoline derivatives, confirming a chair-like conformation for the saturated ring .

Synthesis and Manufacturing

Cyclization of Aniline Derivatives

A common synthetic route involves the cyclization of ortho-substituted aniline derivatives with ethyl acetoacetate. For example, reacting 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of p-toluenesulfonic acid (p-TSA) yields the target compound via acid-catalyzed intramolecular cyclization .

Table 2: Representative Synthesis Conditions

Starting MaterialReagent/CatalystTemperatureYieldSource
2-Aminobenzyl alcoholp-TSA, ethanol80°C, 12h75–80%
N-Tosyl anilineBF₃·Et₂O120°C, 24h89%

Industrial-Scale Production

Industrial methods optimize reaction conditions using continuous flow reactors to enhance yield (up to 90%) and purity. Purification typically involves crystallization from ethanol or chromatography .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydroquinoline core to quinoline derivatives, useful in dye synthesis .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a hydroxyl group, yielding 3-methyl-3-(ethoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-ol .

Electrophilic Substitution

The aromatic ring undergoes nitration and sulfonation at position 6 or 7 due to electron-donating effects from the saturated ring .

Table 3: Common Derivatives

DerivativeReagentApplication
6-Nitro-substitutedHNO₃/H₂SO₄Antibacterial agents
7-Sulfo-substitutedSO₃/H₂SO₄Fluorescent probes

Applications in Scientific Research

Medicinal Chemistry

Tetrahydroquinoline derivatives exhibit antimicrobial and anticancer activity. For instance, ethyl 3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate derivatives inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) and show moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM) .

Materials Science

The compound serves as a precursor for fluorescent dyes due to its rigid conjugated system. Derivatives with electron-withdrawing groups emit blue light (λₑₘ = 450 nm) .

Recent Advances and Future Perspectives

Recent studies focus on asymmetric synthesis using chiral catalysts to access enantiopure derivatives for drug development . Additionally, green chemistry approaches employing biocatalysts (e.g., lipases) are being explored to reduce reliance on toxic solvents .

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